molecular formula C10H5FO3S B2833855 5-Fluoro-4-formyl-1-benzothiophene-2-carboxylic acid CAS No. 2167680-23-9

5-Fluoro-4-formyl-1-benzothiophene-2-carboxylic acid

Cat. No.: B2833855
CAS No.: 2167680-23-9
M. Wt: 224.21
InChI Key: KQTVIEKTSACAEA-UHFFFAOYSA-N
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Description

5-Fluoro-4-formyl-1-benzothiophene-2-carboxylic acid (CAS 2167680-23-9) is a high-value benzothiophene derivative with the molecular formula C10H5FO3S and a molecular weight of 224.21 g/mol . This compound features a benzothiophene core functionalized with both a carboxylic acid (-COOH) and an aldehyde (-CHO) group at the 2- and 4- positions, respectively, with a fluorine substituent at the 5- position . This unique arrangement makes it a versatile and crucial building block in organic synthesis and medicinal chemistry research. The presence of two distinct reactive handles allows researchers to independently modify the molecule. The carboxylic acid can be used to form amide bonds, creating a variety of probes or potential inhibitors, while the formyl group is ideal for nucleophilic reactions or reductive amination to introduce diverse chemical spaces . Benzo[b]thiophene-2-carboxylic acid derivatives are recognized in scientific literature for their potential as core structures in developing biologically active molecules. Specifically, such scaffolds have been investigated for their properties as metabolism modifiers and have shown promise in areas like bone resorption inhibition and as templates for anti-estrogenic agents . As a multi-functionalized heterocycle, this compound is an excellent precursor for constructing more complex chemical entities for use in drug discovery programs, high-throughput screening, and as a standard in analytical studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

5-fluoro-4-formyl-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FO3S/c11-7-1-2-8-5(6(7)4-12)3-9(15-8)10(13)14/h1-4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTVIEKTSACAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C(=O)O)C(=C1F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167680-23-9
Record name 5-fluoro-4-formyl-1-benzothiophene-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-fluoro-2-formylbenzo[b]thiophene with appropriate reagents to introduce the carboxylic acid group . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-formyl-1-benzothiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group.

    Reduction: The formyl group can be reduced to an alcohol group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) in the presence of a catalyst.

Major Products Formed

    Oxidation: 5-Fluoro-4-carboxy-1-benzothiophene-2-carboxylic acid.

    Reduction: 5-Fluoro-4-hydroxymethyl-1-benzothiophene-2-carboxylic acid.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-4-formyl-1-benzothiophene-2-carboxylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-formyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and formyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features for Comparison

The compound’s uniqueness lies in its benzothiophene scaffold combined with electron-withdrawing groups (EWGs) : fluorine and formyl. These groups enhance the acidity of the carboxylic acid moiety and modulate π-electron density, affecting interactions in supramolecular or biological systems. Below is a comparison with structurally related compounds:

Comparative Analysis

Table 1: Structural Comparison of Benzothiophene and Related Derivatives
Compound Name Molecular Formula Substituents (Positions) Key Structural Differences Source
5-Fluoro-4-formyl-1-benzothiophene-2-carboxylic acid C₁₀H₅FO₃S 5-F, 4-formyl, 2-COOH Benzothiophene core with dual EWGs
5-Fluoro-1-benzothiophene-2-carboxylic acid C₉H₅FO₂S 5-F, 2-COOH Lacks 4-formyl group
5-Formyl-2-thiophenecarboxylic acid C₆H₄O₃S 5-formyl, 2-COOH Thiophene core (smaller, no benzene ring)
Methyl 5-phenylthiophene-2-carboxylate C₁₃H₁₀O₂S 5-phenyl, 2-COOCH₃ Thiophene with ester, lacks F and formyl
(2S,4R)-4-Fluoro-pyrrolidine-2-carboxylic acid C₅H₈FNO₂ Fluorinated pyrrolidine Non-aromatic, bicyclic structure

Functional and Reactivity Differences

Acidity of Carboxylic Acid Group: The 5-fluoro and 4-formyl groups in the target compound increase the acidity of the 2-carboxylic acid group compared to non-fluorinated analogs like 5-Formyl-2-thiophenecarboxylic acid. This is due to the electron-withdrawing inductive (-I) effect of fluorine and the formyl group, stabilizing the deprotonated form . In contrast, 5-Fluoro-1-benzothiophene-2-carboxylic acid (lacking the 4-formyl group) would exhibit slightly lower acidity .

The formyl group at position 4 enables nucleophilic addition reactions (e.g., condensation with amines), a feature absent in simpler analogs like the methyl ester derivative listed in .

Biological Relevance: Fluorinated benzothiophenes are often explored as kinase inhibitors or antimicrobial agents due to fluorine’s metabolic stability and bioavailability enhancement. The dual EWG substitution in the target compound may improve binding affinity in enzyme pockets compared to non-fluorinated or mono-substituted analogs .

Physicochemical Properties (Inferred)

  • Solubility : The carboxylic acid and polar EWGs enhance water solubility relative to ester derivatives (e.g., methyl 5-phenylthiophene-2-carboxylate) .
  • Stability: The fluorine atom reduces susceptibility to oxidative degradation compared to non-fluorinated benzothiophenes .

Biological Activity

5-Fluoro-4-formyl-1-benzothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a benzothiophene core with a formyl and carboxylic acid functional group, contributing to its reactivity and biological activity. The synthesis typically involves multiple steps, including the introduction of the fluorine atom and functionalization of the benzothiophene ring.

Synthesis Overview:

  • Step 1: Formation of the benzothiophene framework.
  • Step 2: Introduction of the formyl group via Vilsmeier-Haack reaction.
  • Step 3: Carboxylation using carbon dioxide or related reagents.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organism
5-Fluoro derivative50E. coli
Benzothiophene analog75Staphylococcus aureus

These findings suggest that modifications to the benzothiophene structure can enhance antimicrobial potency, making it a candidate for further development in antibiotic therapies.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways.

Case Study:
In a study examining the effects of various benzothiophene derivatives on cancer cells, it was found that this compound significantly reduced cell viability in MCF-7 breast cancer cells at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation.
  • Receptor Modulation: It has potential interactions with receptors that regulate apoptosis and cell cycle progression.
  • Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to cellular damage in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-fluoro-4-formyl-1-benzothiophene-2-carboxylic acid, and how can intermediates be optimized?

  • Methodological Answer : Synthesis typically involves multi-step strategies, including halogenation, formylation, and carboxylation. For example:

Core benzothiophene formation : Start with halogenated benzothiophene precursors (e.g., bromo- or chloro-substituted derivatives) for Suzuki-Miyaura coupling to introduce fluorinated aryl groups .

Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group at the 4-position. Monitor reaction progress via TLC or HPLC to avoid over-oxidation.

Carboxylic acid introduction : Oxidize a methyl or hydroxymethyl group at the 2-position using KMnO₄ or CrO₃ under controlled pH to prevent decarboxylation .
Optimization Tip : Employ DFT calculations to predict reactive sites and optimize reaction conditions (e.g., solvent polarity, temperature) for higher yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Compare retention times against known standards .
  • Structural Confirmation :
  • FT-IR : Confirm carbonyl (C=O) stretches (carboxylic acid: ~1700 cm⁻¹; aldehyde: ~2820 cm⁻¹).
  • NMR : ¹H NMR should show distinct signals for the aromatic fluorine (δ 7.2–8.1 ppm), formyl proton (δ ~9.8 ppm), and carboxylic acid proton (δ ~13 ppm, broad) .
  • Mass Spectrometry : ESI-MS in negative mode to detect [M−H]⁻ ion (expected m/z: 238.24 for C₁₁H₇FO₃S) .

Q. What are the critical safety considerations when handling this compound?

  • Methodological Answer :

  • Toxicity : Limited data exists, but assume acute toxicity due to fluorinated aromatic systems. Use fume hoods, gloves, and eye protection .
  • Storage : Store in airtight containers at −20°C to prevent aldehyde oxidation. Desiccate to avoid hydrolysis of the carboxylic acid group .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste streams .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., cyclooxygenase-2 or kinases). Focus on the formyl and carboxylic acid groups as hydrogen bond donors/acceptors .
  • QSAR Modeling : Correlate electronic parameters (HOMO/LUMO energies) with experimental IC₅₀ values to prioritize derivatives for synthesis .
  • MD Simulations : Simulate solvation effects in physiological buffers (PBS, pH 7.4) to predict stability and aggregation tendencies .

Q. How do structural modifications at the 4-formyl position affect reactivity in nucleophilic addition reactions?

  • Methodological Answer :

  • Experimental Design : React the aldehyde with amines (e.g., hydrazines for hydrazones) or alcohols (for acetals) under varying conditions:
  • Solvent Effects : Compare polar aprotic (DMF) vs. protic (MeOH) solvents.
  • Catalysis : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to accelerate imine formation .
  • Analysis : Monitor reaction kinetics via in situ IR or NMR. Use Hammett plots to quantify electronic effects of substituents on reaction rates .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Purity Reassessment : Verify compound purity (>95% via HPLC) and confirm absence of trace metals (e.g., Pd from Suzuki reactions) using ICP-MS .
  • Assay Standardization : Replicate assays in controlled environments (e.g., serum-free media for cytotoxicity studies) to isolate compound-specific effects .
  • Meta-Analysis : Use PubChem BioActivity data to compare IC₅₀ values across cell lines and identify structure-activity trends .

Q. How can the compound’s photophysical properties be exploited for material science applications?

  • Methodological Answer :

  • Fluorescence Studies : Measure emission spectra in thin films (spin-coated on glass) to assess potential as OLED materials. Vary substituents to tune λₑₘ (e.g., electron-withdrawing groups for blue shifts) .
  • Conductivity Testing : Incorporate into conjugated polymers (e.g., polyaniline composites) and measure sheet resistance via four-point probe .
  • Surface Adsorption : Use AFM or QCM-D to study self-assembly on gold surfaces for biosensor applications .

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